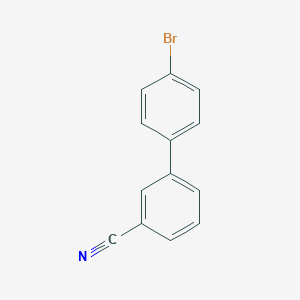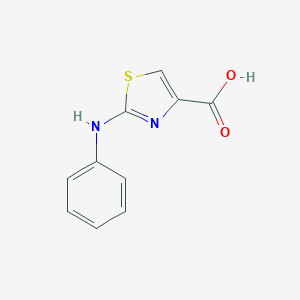![molecular formula C6H7NO4 B067783 (3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione CAS No. 166318-57-6](/img/structure/B67783.png)
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d]oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an oxalyl chloride derivative, followed by cyclization in the presence of a base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydrofuro compounds, and functionalized oxazole compounds.
Scientific Research Applications
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Similar in structure but differs in the functional groups attached to the ring.
4,4’-Difluorobenzophenone: Shares some structural similarities but has different chemical properties and applications.
Uniqueness
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is unique due to its specific ring structure and the presence of both furan and oxazole moieties. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
166318-57-6 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione |
InChI |
InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1 |
InChI Key |
QLEBDYCDZAPYJD-DZSWIPIPSA-N |
SMILES |
CC12C(COC1=O)OC(=O)N2 |
Isomeric SMILES |
C[C@]12[C@H](COC1=O)OC(=O)N2 |
Canonical SMILES |
CC12C(COC1=O)OC(=O)N2 |
Synonyms |
Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)






![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
